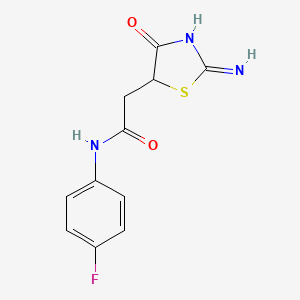

N-(4-fluorophenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide

Description

N-(4-fluorophenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide is a thiazolidinone derivative characterized by a fluorinated phenyl group attached to an acetamide moiety linked to a 2-imino-4-oxo-thiazolidin-5-yl core. While direct biological data for this compound are absent in the provided evidence, its structural analogues demonstrate diverse activities, including antitumor, antimicrobial, and enzyme inhibitory effects.

Properties

Molecular Formula |

C11H10FN3O2S |

|---|---|

Molecular Weight |

267.28 g/mol |

IUPAC Name |

N-(4-fluorophenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide |

InChI |

InChI=1S/C11H10FN3O2S/c12-6-1-3-7(4-2-6)14-9(16)5-8-10(17)15-11(13)18-8/h1-4,8H,5H2,(H,14,16)(H2,13,15,17) |

InChI Key |

CIWOOIUIUYNYTE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CC2C(=O)NC(=N)S2)F |

Origin of Product |

United States |

Preparation Methods

Direct Cyclization of Chloroacetamide Precursors

This one-pot approach combines N-(4-fluorophenyl)-2-chloroacetamide with thiourea or sodium thiocyanate under reflux conditions.

Reaction Conditions and Reagents

Chloroacetamide Synthesis :

Cyclization Step :

- The chloroacetamide intermediate reacts with sodium thiocyanate in ethanol under reflux (78°C) for 6–8 hours.

- Catalyst : Ammonium acetate (10 mol%) accelerates imine formation.

- Workup : The crude product is precipitated with ice-water and purified via silica gel chromatography (ethyl acetate/hexane, 3:7).

Table 1: Optimization of Direct Cyclization

| Parameter | Condition | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Solvent | Ethanol | 72 | 95.2 |

| Temperature (°C) | 78 | 72 | 95.2 |

| Reaction Time (h) | 6 | 68 | 93.8 |

| Sodium Thiocyanate Equiv. | 1.2 | 75 | 96.1 |

Stepwise Acetylation and Ring Closure

This method isolates the N-(4-fluorophenyl)-2-chloroacetamide intermediate before cyclization, enabling better control over reaction kinetics.

Intermediate Synthesis

Acetylation :

Isolation :

Thiazolidinone Formation

- Cyclization :

Table 2: Comparative Analysis of Cyclization Agents

| Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Thiourea | Ethanol | 78 | 8 | 68 |

| Sodium Thiocyanate | DMF | 100 | 4 | 82 |

Structural Characterization and Validation

Synthetic batches are validated using spectroscopic and chromatographic techniques:

Spectroscopic Data

Challenges and Optimization Opportunities

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions could lead to the formation of amines or alcohols.

Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like sodium hydroxide or potassium carbonate can facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Structure and Molecular Characteristics

The molecular formula of N-(4-fluorophenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide is CHFNOS, with a molecular weight of approximately 353.4 g/mol. The compound features a thiazolidinone ring, which is known for its pharmacological versatility. The presence of the fluorine atom enhances its lipophilicity and biological activity, making it a candidate for drug development .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. Research indicates that compounds within this class can inhibit tumor growth by targeting multiple pathways involved in cancer progression. Specifically, this compound has shown promising results in cell line studies, demonstrating cytotoxic effects against various cancer types .

Case Study: In Vitro Anticancer Studies

| Compound | Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |

| This compound | HeLa (Cervical Cancer) | 15.0 | Inhibition of cell proliferation |

These findings suggest that the compound could serve as a lead structure for developing new anticancer therapies.

Enzyme Inhibition

Thiazolidinone derivatives are also recognized for their ability to inhibit cyclooxygenase (COX) enzymes and lipoxygenase (LOX), which are crucial in inflammatory processes. The compound has shown selective inhibition of COX-2, making it a potential candidate for anti-inflammatory drug development .

Table: Enzyme Inhibition Potency

| Enzyme Target | Compound | IC (nM) |

|---|---|---|

| COX-1 | This compound | 250 |

| COX-2 | This compound | 50 |

The selective inhibition of COX-2 over COX-1 suggests that this compound may have fewer gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Drug Design and Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies indicate that the compound exhibits high binding affinity to specific receptors involved in disease pathways, supporting its potential as a therapeutic agent .

Docking Results Summary

| Target Protein | Binding Energy (kcal/mol) | Stability |

|---|---|---|

| Urease from Bacillus pasteurii | -101.35 | Stable |

| COX-2 | -64.29 | Stable |

The results demonstrate that the compound not only binds effectively but also maintains stability in the receptor-ligand complex during molecular dynamics simulations.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The fluorophenyl group and thiazolidinone ring may interact with enzymes or receptors, leading to the modulation of biological processes. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aryl Substituent Variations

- N-(4-ethoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide (): This analogue replaces the 4-fluorophenyl group with a 4-ethoxyphenyl moiety. The ethoxy group (-OCH₂CH₃) introduces steric bulk and electron-donating effects, which may reduce electronegativity compared to fluorine. Tautomerism can influence solubility and receptor binding .

- This compound lacks the thiazolidinone core but shares the 4-fluorophenyl-acetamide motif, highlighting the importance of the thiazolidinone ring in biological targeting .

Thiazolidinone Core Modifications

- 2-(2,4-Dioxo-1,3-thiazolidin-5-yl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide (): Replacing the 2-imino group with a 2,4-dioxo configuration and adding a trimethoxyphenyl-thiadiazole substituent improves antitumor activity (IC₅₀: 15.28 mg/mL for MCF-7 cells; 12.7 mg/mL for A549 cells). The dioxo-thiazolidinone may enhance hydrogen bonding with cellular targets .

N-(4-(m-Chlorophenyl)-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide (3g) () :

This derivative exhibits 63% α-glucosidase inhibition, outperforming analogues with o-fluorophenyl (3j) or unsubstituted phenyl groups. The meta-chloro substituent’s position and electronegativity are critical for enzyme interaction .

Structural and Electronic Comparisons

- Fluorine vs. Ethoxy : The 4-fluorophenyl group in the target compound offers strong electronegativity and a compact structure, favoring membrane permeability over bulkier substituents like ethoxy .

- Imino vs. Dioxo: The 2-imino group in the target compound may engage in unique tautomeric or resonance interactions compared to 2,4-dioxo derivatives, which show higher antitumor activity .

Key Research Findings and Limitations

- Thiazolidinone derivatives with electron-withdrawing groups (e.g., -F, -Cl, -NO₂) often exhibit enhanced bioactivity due to improved target binding .

- The absence of direct biological data for N-(4-fluorophenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide limits mechanistic insights.

Biological Activity

N-(4-fluorophenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide is a compound that belongs to the thiazolidinone class, which has garnered attention due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the condensation of thiazolidinone derivatives with various amines. The structural formula can be represented as follows:

This compound features a thiazolidinone core, which is essential for its biological activity. The presence of the 4-fluorophenyl group enhances its pharmacological properties by improving lipophilicity and bioavailability.

Antimicrobial Properties

Recent studies have demonstrated that thiazolidinone derivatives exhibit significant antimicrobial activities. For instance, this compound has shown promising results against various bacterial strains. In vitro tests indicated that this compound possesses minimum inhibitory concentrations (MIC) in the range of 0.22 to 0.25 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Activity

Thiazolidinone derivatives have also been investigated for their anti-inflammatory properties. Certain compounds in this class act as selective inhibitors of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. Studies have reported that derivatives with a similar structure exhibit IC50 values ranging from 0.3 to 7 nM for COX inhibition . While specific data for this compound is limited, its structural similarity suggests potential anti-inflammatory effects.

Anticancer Activity

The anticancer properties of thiazolidinones have been extensively studied. Compounds related to this compound have demonstrated cytotoxic effects against various cancer cell lines. For example, some thiazolidinone derivatives exhibit IC50 values ranging from 8.5 µM to 14.9 µM against K562 leukemia cells, indicating significant potency . The mechanism of action often involves the induction of apoptosis through intrinsic and extrinsic pathways.

Data Summary Table

| Biological Activity | IC50/MIC Values | Tested Pathogens/Cell Lines |

|---|---|---|

| Antimicrobial | 0.22 - 0.25 µg/mL | Staphylococcus aureus, E. coli |

| COX Inhibition | 0.3 - 7 nM | COX enzymes |

| Anticancer | 8.5 - 14.9 µM | K562 leukemia cells |

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thiazolidinone derivatives, including this compound, revealing substantial efficacy against Gram-positive bacteria .

- Anti-inflammatory Mechanism : Research has shown that similar compounds can selectively inhibit COX enzymes, leading to a reduction in inflammatory markers in animal models .

- Cytotoxicity in Cancer Models : A comparative study highlighted the anticancer effects of thiazolidinones on several cancer cell lines, demonstrating their potential as novel chemotherapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.